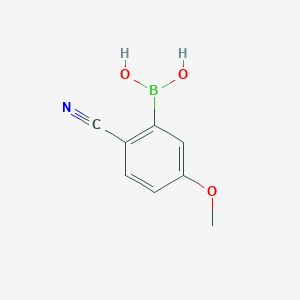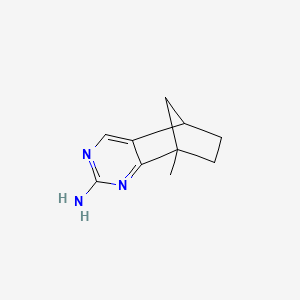
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C5H8N4O·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride typically involves the reaction of 1H-pyrazole with ethyl chloroacetate to form ethyl 2-(1H-pyrazol-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)acetohydrazide
- 2-(1H-Pyrazol-1-yl)pyridine
- 2-(1H-Pyrazol-1-yl)acetic acid
Uniqueness
2-(1H-Pyrazol-1-yl)acetohydrazide hydrochloride is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H9ClN4O |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-pyrazol-1-ylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c6-8-5(10)4-9-3-1-2-7-9;/h1-3H,4,6H2,(H,8,10);1H |
InChI Key |
PYCVRLKJEQRAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)




![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)

![1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11912227.png)





